![molecular formula C8H8BrN3 B1290789 6-Brom-3-ethyl-3H-imidazo[4,5-b]pyridin CAS No. 1033202-59-3](/img/structure/B1290789.png)

6-Brom-3-ethyl-3H-imidazo[4,5-b]pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

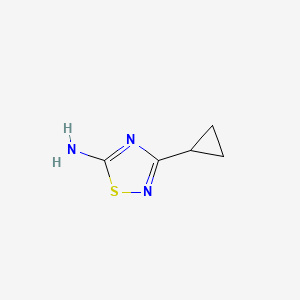

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C8H8BrN3. It belongs to the imidazo[4,5-b]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“6-Brom-3-ethyl-3H-imidazo[4,5-b]pyridin” hat eine CAS-Nummer von 1033202-59-3 und ein Molekulargewicht von 226,08 .

Rolle in der pharmazeutischen Chemie

Imidazopyridin, die Kernstruktur von “this compound”, wird aufgrund seiner breiten Anwendungsmöglichkeiten in der pharmazeutischen Chemie als ein “pharmakologisch vorteilhaftes” Grundgerüst angesehen . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden könnte.

Anwendungen in der Materialwissenschaft

Imidazopyridin ist aufgrund seiner strukturellen Eigenschaften auch in der Materialwissenschaft nützlich . Dies zeigt, dass “this compound” potenzielle Anwendungen im Bereich der Materialwissenschaften haben könnte.

Antivirale Aktivität

Imidazo[4,5-b]pyridinderivate wurden auf ihre antivirale Aktivität gegen verschiedene Viren untersucht, darunter humane Coronaviren, Influenza-Viren-Subtypen, respiratorisches Synzytialvirus, Herpes-simplex-Virus, Gelbfiebervirus, Sindbis-Virus und Zika-Virus . Dies deutet darauf hin, dass “this compound” möglicherweise in der antiviralen Forschung eingesetzt werden könnte.

Wirkmechanismus

Target of Action

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which has been found to have antimicrobial properties Similar compounds have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It is known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .

Biochemical Pathways

Similar compounds have been known to activate the nf-kappab pathway through the process of phosphorylation .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been found to have antimicrobial properties .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . These interactions are essential for modulating physiological processes, including blood pressure regulation and platelet aggregation. The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in biochemical research and drug development.

Cellular Effects

The effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the activity of kinases such as FLT3 and aurora kinases, which are critical for cell division and proliferation . By modulating these pathways, 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Molecular Mechanism

At the molecular level, 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with angiotensin II receptors results in the inhibition of receptor activity, thereby reducing blood pressure . Additionally, its binding to kinases disrupts their normal function, leading to altered cell signaling and growth inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and receptors, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions . These metabolic processes result in the formation of metabolites that are excreted through the kidneys. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity . Studies have shown that 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can accumulate in specific tissues, leading to localized effects. The compound’s distribution profile is influenced by factors such as lipophilicity and protein binding affinity.

Subcellular Localization

The subcellular localization of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with nuclear receptors and influence gene expression. Understanding the subcellular distribution of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine provides insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5

Eigenschaften

IUPAC Name |

6-bromo-3-ethylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-12-5-11-7-3-6(9)4-10-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFMKLXEVDGSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632690 |

Source

|

| Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-59-3 |

Source

|

| Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B1290717.png)